molecular formula C8H8N2O3 B567431 2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 1219561-35-9

2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B567431
CAS No.: 1219561-35-9
M. Wt: 180.163
InChI Key: MXHHAGWGXAVVGK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N2O3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” and similar compounds could involve further exploration as xanthine oxidase inhibitors . This could potentially lead to the development of effective treatments for hyperuricemia-associated diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane (CH2Cl2) or ethanol (EtOH) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific cyclopropyl substitution, which can influence its binding affinity and selectivity towards molecular targets. This structural feature may provide advantages in terms of potency and reduced side effects compared to other similar compounds .

Properties

IUPAC Name

2-cyclopropyl-6-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7-5(8(12)13)3-9-6(10-7)4-1-2-4/h3-4H,1-2H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHHAGWGXAVVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219561-35-9
Record name 2-Cyclopropyl-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid
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